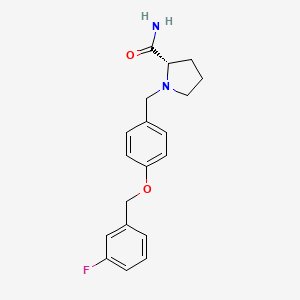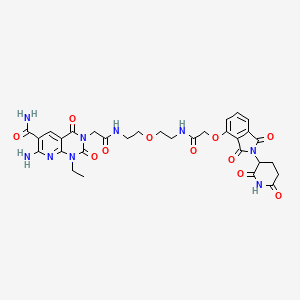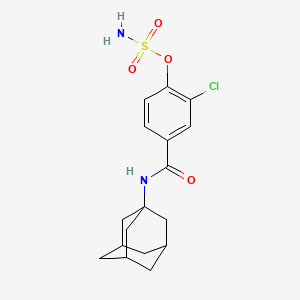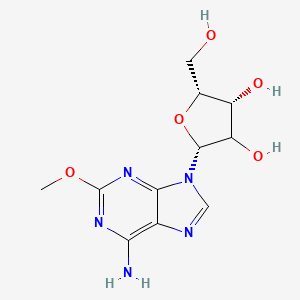
(2R,4R,5R)-2-(6-amino-2-methoxypurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le composé « (2R,4R,5R)-2-(6-amino-2-méthoxypurin-9-yl)-5-(hydroxyméthyl)oxolane-3,4-diol » est un analogue nucléosidique, qui est un type de molécule ressemblant aux blocs de construction de l’ADN et de l’ARN. Les analogues nucléosidiques sont souvent utilisés dans la recherche et le traitement médicaux, en particulier dans les thérapies antivirales et anticancéreuses.
Méthodes De Préparation
Voies synthétiques et conditions de réaction
La synthèse des analogues nucléosidiques implique généralement le couplage d’une base purique ou pyrimidique avec un fragment glucidique. Les conditions de réaction nécessitent souvent l’utilisation de groupes protecteurs pour empêcher les réactions indésirables à des sites spécifiques de la molécule. Les réactifs courants comprennent les phosphoramidites et divers catalyseurs pour faciliter la réaction de couplage.
Méthodes de production industrielle
La production industrielle d’analogues nucléosidiques implique une synthèse chimique à grande échelle utilisant des synthétiseurs automatisés. Ces machines peuvent effectuer plusieurs étapes du processus de synthèse, y compris la déprotection et la purification, pour produire des composés de haute pureté adaptés à un usage pharmaceutique.
Analyse Des Réactions Chimiques
Types de réactions
Les analogues nucléosidiques peuvent subir diverses réactions chimiques, notamment :
Oxydation : Conversion des groupes hydroxyle en cétones ou en aldéhydes.
Réduction : Réduction des cétones ou des aldéhydes en groupes hydroxyle.
Substitution : Remplacement des groupes fonctionnels par d’autres groupes, tels que les halogènes ou les groupes alkyles.
Réactifs et conditions courants
Oxydation : Réactifs comme le permanganate de potassium (KMnO₄) ou le trioxyde de chrome (CrO₃).
Réduction : Réactifs comme le borohydrure de sodium (NaBH₄) ou l’hydrure de lithium et d’aluminium (LiAlH₄).
Substitution : Réactifs comme les agents halogénants (par exemple, la N-bromosuccinimide) ou les agents alkylants (par exemple, l’iodure de méthyle).
Principaux produits
Les principaux produits de ces réactions dépendent des groupes fonctionnels spécifiques présents dans l’analogue nucléosidique. Par exemple, l’oxydation d’un groupe hydroxyle peut donner une cétone, tandis que la substitution d’un groupe hydroxyle par un halogène peut donner un nucléoside halogéné.
Applications de la recherche scientifique
Les analogues nucléosidiques ont une large gamme d’applications dans la recherche scientifique, notamment :
Chimie : Utilisés comme blocs de construction dans la synthèse de molécules plus complexes.
Biologie : Étudiés pour leurs interactions avec les enzymes et les acides nucléiques.
Médecine : Utilisés comme agents antiviraux et anticancéreux en raison de leur capacité à interférer avec la synthèse de l’ADN et de l’ARN.
Industrie : Utilisés dans la production de produits pharmaceutiques et de réactifs de diagnostic.
Applications De Recherche Scientifique
Nucleoside analogs have a wide range of applications in scientific research, including:
Chemistry: Used as building blocks in the synthesis of more complex molecules.
Biology: Studied for their interactions with enzymes and nucleic acids.
Medicine: Used as antiviral and anticancer agents due to their ability to interfere with DNA and RNA synthesis.
Industry: Employed in the production of pharmaceuticals and diagnostic reagents.
Mécanisme D'action
Le mécanisme d’action des analogues nucléosidiques implique généralement leur incorporation dans l’ADN ou l’ARN pendant la réplication ou la transcription. Cette incorporation peut entraîner une terminaison de chaîne ou l’introduction de mutations, inhibant ainsi la croissance des virus ou des cellules cancéreuses. Les cibles moléculaires comprennent souvent les polymérases virales ou les enzymes cellulaires impliquées dans le métabolisme des acides nucléiques.
Comparaison Avec Des Composés Similaires
Composés similaires
Acyclovir : Un analogue nucléosidique antiviral utilisé pour traiter les infections herpétiques.
Zidovudine : Un analogue nucléosidique antirétroviral utilisé pour traiter le VIH/SIDA.
Gemcitabine : Un analogue nucléosidique utilisé en chimiothérapie pour divers cancers.
Unicité
L’unicité d’un analogue nucléosidique réside dans sa structure spécifique, qui détermine son affinité pour des enzymes particulières et sa capacité à être incorporée dans les acides nucléiques. La présence de groupes fonctionnels uniques peut améliorer son efficacité et réduire sa toxicité par rapport à d’autres composés similaires.
Propriétés
Formule moléculaire |
C11H15N5O5 |
|---|---|
Poids moléculaire |
297.27 g/mol |
Nom IUPAC |
(2R,4R,5R)-2-(6-amino-2-methoxypurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C11H15N5O5/c1-20-11-14-8(12)5-9(15-11)16(3-13-5)10-7(19)6(18)4(2-17)21-10/h3-4,6-7,10,17-19H,2H2,1H3,(H2,12,14,15)/t4-,6+,7?,10-/m1/s1 |
Clé InChI |
AJACDNCVEGIBNA-PKJMTWSGSA-N |
SMILES isomérique |
COC1=NC(=C2C(=N1)N(C=N2)[C@H]3C([C@H]([C@H](O3)CO)O)O)N |
SMILES canonique |
COC1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


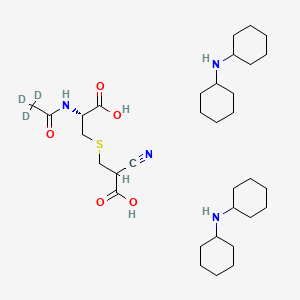

![(2S,3R,4R,5R,6S)-5-hydroxy-3-methoxy-2-methyl-4-(methylamino)-29-oxa-1,7,17-triazaoctacyclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8,10,12,14,19,21,23,25,27-nonaen-16-one](/img/structure/B12406189.png)




![1-[(2R,3R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-fluoro-3-hydroxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12406207.png)
![4-amino-N-[(1S)-1-(4-chlorophenyl)-3-[4-[12-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-12-oxododecanoyl]piperazin-1-yl]propyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide](/img/structure/B12406210.png)
